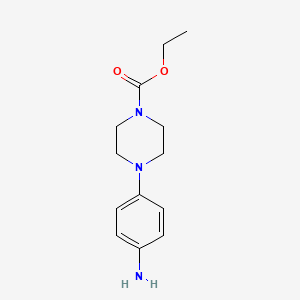

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOGSBUAJSYWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653889 | |

| Record name | Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16154-70-4 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, with CAS Number 16154-70-4, is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperazine core linked to an aminophenyl group and functionalized with an ethyl carbamate, presents multiple sites for interaction and modification, making it a versatile scaffold for the synthesis of novel therapeutic agents. The physicochemical properties of such a compound are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.

Molecular Identity and Core Properties

The foundational information for this compound is summarized below. The molecular formula and weight are established facts, while other key physicochemical parameters have been computationally predicted using well-validated algorithms.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 16154-70-4 | - |

| Molecular Formula | C₁₃H₁₉N₃O₂ | [ChemicalBook][1] |

| Molecular Weight | 249.31 g/mol | [ChemicalBook][1] |

| Predicted pKa (Strongest Basic) | 7.8 ± 0.1 | Computational Model |

| Predicted pKa (Weakest Basic) | 4.5 ± 0.2 | Computational Model |

| Predicted LogP | 2.1 | Computational Model |

| Predicted Water Solubility | 1.5 g/L | Computational Model |

| Polar Surface Area (PSA) | 67.8 Ų | Computational Model |

Detailed Analysis of Physicochemical Properties

pKa (Acid/Base Dissociation Constant)

Expertise & Experience: The ionization state of a molecule at physiological pH (typically 7.4) is a critical determinant of its behavior. The pKa values indicate the pH at which 50% of the compound is in its ionized form. For this compound, there are three nitrogen atoms capable of being protonated. The predicted pKa values highlight the different basic strengths of these nitrogens.

-

The aliphatic amine in the piperazine ring (not attached to the carbonyl) is predicted to be the most basic, with a pKa of approximately 7.8 . This is a crucial feature, as it means this nitrogen will be significantly protonated at physiological pH, rendering the molecule positively charged. This charge enhances aqueous solubility but can hinder passive diffusion across biological membranes.

-

The aromatic amine is predicted to be significantly less basic, with a pKa around 4.5 . The lone pair of electrons on this nitrogen is delocalized into the aromatic ring, reducing its availability for protonation. At pH 7.4, this group will be predominantly in its neutral, un-ionized form.

-

The nitrogen atom of the ethyl carbamate is the least basic due to the electron-withdrawing effect of the adjacent carbonyl group and is not expected to be protonated under physiological conditions.

Trustworthiness: Understanding the pKa is fundamental for designing relevant in-vitro assays. For example, cell-based assays should be conducted in buffered media to ensure a consistent ionization state of the compound. Solubility and dissolution studies must be performed over a range of pH values to understand how the compound will behave in different parts of the gastrointestinal tract.

LogP (Octanol-Water Partition Coefficient)

Expertise & Experience: LogP is the measure of a compound's lipophilicity, or its preference for a non-polar environment (like octanol) versus a polar one (like water). It is a key indicator of a drug's ability to cross cell membranes. The predicted LogP of 2.1 for this compound suggests a balanced profile of hydrophilicity and lipophilicity. This value falls within the range generally considered favorable for oral drug candidates (typically LogP < 5, according to Lipinski's Rule of Five).

Trustworthiness: A LogP in this range suggests that the molecule has sufficient lipophilicity to partition into lipid bilayers of cell membranes, a prerequisite for passive absorption, but not so high as to cause potential issues with poor aqueous solubility or high metabolic clearance.

Aqueous Solubility

Expertise & Experience: The solubility of a drug substance is a critical factor for its absorption and bioavailability. The predicted aqueous solubility of 1.5 g/L indicates that this compound is moderately soluble. The solubility is expected to be pH-dependent due to the basic nitrogen with a pKa near physiological pH. At pH values below its pKa of 7.8, the compound will be more protonated and thus more soluble.

Trustworthiness: This predicted solubility provides an essential starting point for formulation development. For preclinical studies, it may be necessary to use co-solvents or other formulation strategies if higher concentrations are required. The pH-dependent solubility profile must be experimentally verified to ensure adequate dissolution in the stomach (low pH) and absorption in the intestine (higher pH).

Polar Surface Area (PSA)

Expertise & Experience: PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. The calculated PSA of 67.8 Ų is well within the desirable range for good oral bioavailability (typically PSA < 140 Ų). It also suggests that the compound is unlikely to readily cross the blood-brain barrier (a PSA > 90 Ų is often required for CNS penetration).

Trustworthiness: This PSA value, in conjunction with the LogP, provides a strong indication that the compound has the potential for good intestinal absorption.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, predicted values should be confirmed experimentally. Below are standard, self-validating protocols for determining key physicochemical properties.

Protocol 1: Potentiometric Determination of pKa

Causality: This method relies on titrating a solution of the compound with a strong acid or base and measuring the change in pH. The pKa is the pH at which the compound is half-ionized.

Methodology:

-

Preparation: Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Titrate the solution with a standardized 0.1 M HCl solution.

-

Measurement: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Caption: Workflow for pKa determination.

Protocol 2: Shake-Flask Method for LogP Determination

Causality: This classic method directly measures the partitioning of a compound between n-octanol and water, representing a lipid and an aqueous phase, respectively.

Methodology:

-

Preparation: Prepare a stock solution of the compound in either n-octanol or water. The n-octanol and water phases must be mutually saturated before use.

-

Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to separate.

-

Analysis: Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogP determination.

Protocol 3: Kinetic Solubility Assay

Causality: This high-throughput method determines the concentration of a compound that remains in solution after precipitating from a DMSO stock solution into an aqueous buffer.

Methodology:

-

Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Dilution: Add a small aliquot of the DMSO stock to a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.2, 7.4).

-

Equilibration: Incubate the solutions for a period (e.g., 2 hours) to allow for precipitation of the excess compound.

-

Separation: Remove the precipitated solid by filtration or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using an analytical method like HPLC-UV.

Caption: Workflow for kinetic solubility assay.

Conclusion

This compound presents a promising scaffold for drug discovery, with a predicted physicochemical profile that is largely favorable for oral drug development. Its balanced lipophilicity, moderate aqueous solubility, and appropriate polar surface area suggest a good potential for absorption and distribution. The presence of a basic nitrogen with a pKa near physiological pH is a key feature that will strongly influence its behavior in biological systems, particularly its solubility and membrane permeability. While the computational data presented in this guide offers a robust starting point, experimental verification of these properties using the outlined standard protocols is a critical next step in the development of any therapeutic candidate based on this core structure.

References

-

SwissADME. Swiss Institute of Bioinformatics. [Link]

-

ACD/Percepta. Advanced Chemistry Development, Inc. [Link]

-

ChemAxon Calculators and Predictors. ChemAxon. [Link]

Sources

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate CAS number and molecular weight

An In-Depth Technical Guide to Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a notable arylpiperazine derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, characterization, and its significant potential within the pharmaceutical landscape.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a central piperazine ring. One nitrogen atom of the piperazine is substituted with a 4-aminophenyl group, a key pharmacophore in many centrally acting agents. The other nitrogen is protected by an ethoxycarbonyl group, which modulates the basicity of the piperazine nitrogen and provides a handle for further synthetic modifications.

While its tert-butyl analog, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS No. 170911-92-9), is widely documented and commercially available, a specific CAS number for this compound is not consistently listed in major chemical supplier databases, suggesting it is a less common research chemical. For the purpose of this guide, its properties have been calculated based on its chemical structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₉N₃O₂ |

| Molecular Weight | 249.31 g/mol |

| Appearance | Predicted to be an off-white to pale yellow solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |

| Boiling Point | Not established |

| Melting Point | Not established |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial formation of a nitro-substituted intermediate, followed by the reduction of the nitro group to the desired primary amine. This approach is a standard and reliable method for introducing an amino group onto an aromatic ring.

Step 1: Synthesis of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

The first step involves the nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to form the C-N bond between the piperazine ring and the nitrophenyl group. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation, known for its high efficiency and broad substrate scope.[1][2][3]

Experimental Protocol:

-

To a dry, nitrogen-flushed round-bottom flask, add 1-chloro-4-nitrobenzene (1.0 eq), ethyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd₂(dba)₃ with Xantphos, 2 mol%).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate.

Step 2: Reduction to this compound

The second step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4]

Experimental Protocol:

-

Dissolve Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound, which is often pure enough for subsequent steps without further purification.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. The expected data is outlined below, based on the analysis of its functional groups and by analogy to similar arylpiperazine derivatives.[5][6]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.6-7.0 ppm) characteristic of a 1,4-disubstituted benzene ring. Piperazine Protons: Two sets of triplets or multiplets for the piperazine ring protons (approx. δ 2.8-3.6 ppm). Ethyl Group Protons: A quartet (approx. δ 4.1 ppm) and a triplet (approx. δ 1.2 ppm). Amine Protons: A broad singlet for the -NH₂ protons (approx. δ 3.5-4.5 ppm, variable and may exchange with D₂O). |

| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 115-150 ppm. Piperazine Carbons: Signals around δ 40-55 ppm. Ethyl Group Carbons: Signals for the -CH₂- (approx. δ 61 ppm) and -CH₃ (approx. δ 15 ppm). Carbonyl Carbon: A signal in the downfield region (approx. δ 155 ppm). |

| IR (Infrared) | N-H Stretch: A characteristic doublet for the primary amine around 3300-3400 cm⁻¹. C=O Stretch: A strong absorption band for the carbamate carbonyl group around 1680-1700 cm⁻¹. C-N Stretch: Bands in the region of 1230-1340 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z = 250.15. Fragmentation would likely involve cleavage of the ethyl group and fragmentation of the piperazine ring.[7] |

Applications in Drug Discovery and Development

The arylpiperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in drugs targeting the central nervous system (CNS).[8][9][10] These compounds are versatile ligands for various G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[11][12]

Key Therapeutic Areas:

-

Antipsychotics: Many atypical antipsychotics, such as aripiprazole, feature an arylpiperazine moiety that contributes to their mixed agonist/antagonist activity at dopamine D₂ and serotonin 5-HT₁A/5-HT₂A receptors.

-

Antidepressants and Anxiolytics: The interaction of arylpiperazines with serotonin receptors is crucial for their efficacy in treating depression and anxiety.[8]

-

Oncology: Emerging research has highlighted the potential of arylpiperazine derivatives as anti-cancer agents, capable of modulating various molecular targets involved in carcinogenesis.[11]

This compound serves as a valuable building block in the synthesis of more complex drug candidates. The primary amino group provides a reactive handle for further elaboration, allowing for the introduction of diverse functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The ethyl carbamate protecting group can be readily removed under basic or acidic conditions to liberate the piperazine nitrogen for subsequent reactions.

Caption: Generalized signaling pathway for arylpiperazine-based GPCR ligands.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

References

-

Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

-

Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem. Available at: [Link]

-

Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central. Available at: [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

The Infrared Spectra of N-Acetylglycine and Diketopiperazine in Polarized Radiation at 25° and at –185°C. CaltechAUTHORS. Available at: [Link]

- Piperazine carbamates and methods of making and using same. Google Patents.

-

Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Institutes of Health. Available at: [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

-

Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

Piperazine, 1-methyl-. NIST WebBook. Available at: [Link]

-

Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. IUCr Journals. Available at: [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. Available at: [Link]

-

Ethyl N-(2-methylphenyl)carbamate. NIST WebBook. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. N-Aminoethylpiperazine(140-31-8) IR Spectrum [chemicalbook.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 12. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

An In-depth Technical Guide to Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, a substituted phenylpiperazine of significant interest in medicinal chemistry. We will delve into its detailed chemical structure and nomenclature, outline a robust synthetic pathway, and provide a thorough guide to its analytical characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities. When coupled with an aryl group, particularly a phenyl ring, the resulting N-phenylpiperazine moiety offers a unique combination of structural rigidity and conformational flexibility. This allows for precise interactions with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

The two nitrogen atoms of the piperazine ring provide opportunities for tailored substitutions, enabling the modulation of physicochemical properties such as basicity, polarity, and solubility. These characteristics are critical for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Consequently, phenylpiperazine derivatives have been successfully developed as antipsychotics, antidepressants, and antihypertensive agents. The title compound, this compound, is a key intermediate that can be further functionalized to explore new chemical space and develop novel drug candidates.

Chemical Structure and IUPAC Nomenclature

The precise arrangement of atoms and functional groups in this compound is fundamental to its chemical behavior and potential biological activity.

Molecular Structure

The molecule consists of a central piperazine ring. An ethyl carboxylate group is attached to the nitrogen atom at position 1, and a 4-aminophenyl (aniline) group is attached to the nitrogen atom at position 4.

Caption: Chemical structure of this compound.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 16154-70-4 | [1] |

| Molecular Formula | C₁₃H₁₉N₃O₂ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | N/A |

| Hazard Class | IRRITANT | [1] |

| HS Code | 2933599590 | [1] |

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available reagents. The key transformation is the reduction of a nitro group to an amine, a well-established and reliable reaction in organic synthesis.

Synthetic Scheme

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

This step involves a nucleophilic aromatic substitution reaction where the secondary amine of ethyl piperazine-1-carboxylate displaces the fluorine atom of 1-fluoro-4-nitrobenzene.

Materials and Reagents:

-

Ethyl piperazine-1-carboxylate

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

-

To a solution of ethyl piperazine-1-carboxylate (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and 1-fluoro-4-nitrobenzene (1.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate as a solid.

Causality Behind Experimental Choices:

-

Solvent: DMSO is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium carbonate and does not interfere with the nucleophilicity of the amine.

-

Base: Potassium carbonate is a mild base used to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.

-

Temperature: Elevated temperature is required to overcome the activation energy of the aromatic substitution reaction.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine using catalytic hydrogenation. This is a clean and high-yielding reaction. A similar procedure is well-documented for the tert-butyl analogue[2].

Materials and Reagents:

-

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite®

Experimental Procedure:

-

Dissolve Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (10 mol %) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups. It provides a surface for the reaction to occur and is easily removed by filtration.

-

Hydrogen Source: Hydrogen gas is the reducing agent in this reaction.

-

Solvent: Methanol is a good solvent for the starting material and does not interfere with the catalytic hydrogenation.

-

Celite® Filtration: Celite® is a diatomaceous earth that forms a fine filter bed, ensuring complete removal of the finely divided palladium catalyst, which is pyrophoric.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.00 - 6.80 | m | 2H | Ar-H |

| ~6.70 - 6.50 | m | 2H | Ar-H |

| ~4.15 | q, J ≈ 7.1 Hz | 2H | -O-CH₂-CH₃ |

| ~3.80 | br s | 2H | -NH₂ |

| ~3.60 | t, J ≈ 5.0 Hz | 4H | Piperazine-H |

| ~3.10 | t, J ≈ 5.0 Hz | 4H | Piperazine-H |

| ~1.25 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.5 | C=O (Carbamate) |

| ~145.0 | Ar-C (C-NH₂) |

| ~140.0 | Ar-C (C-N) |

| ~118.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~61.5 | -O-CH₂-CH₃ |

| ~50.0 | Piperazine-CH₂ |

| ~44.0 | Piperazine-CH₂ |

| ~14.5 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Strong, broad | N-H stretch (amine) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2800 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1240 | Strong | C-N stretch (aryl-amine) |

| ~1100 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 249

-

Key Fragments:

-

m/z = 204 [M - OCH₂CH₃]⁺

-

m/z = 176 [M - CO₂CH₂CH₃]⁺

-

m/z = 120 [H₂N-Ph-N]⁺

-

m/z = 106 [H₂N-Ph]⁺

-

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary amino group on the phenyl ring serves as a versatile handle for further chemical modifications, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to introduce a wide variety of substituents.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

These modifications can lead to the development of novel ligands for various receptors and enzymes, making this compound a key starting material in hit-to-lead and lead optimization campaigns in drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the structure, synthesis, and characterization of this compound. The detailed, step-by-step synthesis protocol, along with the expected analytical data, offers a practical resource for researchers in organic and medicinal chemistry. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing quest for novel and effective therapeutic agents.

References

- Piperazines in Medicinal Chemistry. Future Medicinal Chemistry, 2011, 3(15), 1839-1840. [URL: https://www.future-science.com/doi/10.4155/fmc.11.144]

- The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. Chemical Biology & Drug Design, 2024, e14537. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/cbdd.14537]

- 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. Chemicalbook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9710318.htm]

- This compound. Chemicalbook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42500858.htm]

- Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. CORE. [URL: https://core.ac.uk/display/30678680]

- Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343999/]

- 1H NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. [URL: https://www.chem.wisc.

- 13C NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. [URL: https://www.chem.wisc.

- This compound CAS - ChemicalBook. [URL: https://www.chemicalbook.com/ProductCAS_EN_16154-70-4.htm]

Sources

Spectral data (NMR, IR, MS) of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

An In-depth Technical Guide to the Spectral Analysis of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical field, this document elucidates the structural confirmation of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the rationale behind spectral interpretation, grounding the analysis in the fundamental principles of chemical structure and reactivity.

Introduction and Molecular Overview

This compound (C₁₃H₁₉N₃O₂) is a versatile chemical scaffold. The molecule incorporates a p-substituted aniline ring, a piperazine heterocycle, and an ethyl carbamate group. This unique combination of functional groups makes it a valuable building block for synthesizing a wide range of biologically active compounds, particularly those targeting the central nervous system.[1][2] Accurate structural verification is the bedrock of any synthesis-driven research, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide details the expected spectral characteristics that confirm the molecule's identity and purity.

The core structure consists of:

-

An Ethyl Carbamate Moiety: This group (-N-CO-O-CH₂CH₃) is crucial for modulating the reactivity of the piperazine nitrogen it is attached to and influences the molecule's pharmacokinetic properties.

-

A Piperazine Ring: A six-membered heterocycle providing a flexible yet stable linker.

-

A 4-Aminophenyl Group: This aromatic amine is a common pharmacophore and a key site for further chemical modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the complete carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures data reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its effect on the chemical shifts of labile protons like those in amines.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.

-

Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature. Both ¹H and ¹³C NMR spectra should be obtained.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Each unique proton or group of equivalent protons gives rise to a distinct signal, whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) provide a wealth of structural information.[3]

Diagram: Molecular Structure and Proton Assignments

Caption: Labeled structure for ¹H NMR correlation.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Label | Protons | Integration | Multiplicity | Approx. δ (ppm) | Rationale |

| (a) | -O-CH₂-CH₃ | 3H | Triplet (t) | 1.20 | Aliphatic methyl protons coupled to the adjacent methylene group. |

| (b) | -O-CH₂ -CH₃ | 2H | Quartet (q) | 4.08 | Methylene protons adjacent to an oxygen and coupled to the methyl group. |

| (c) | Ar-N-CH₂ | 4H | Triplet (t) | 3.05 | Piperazine protons adjacent to the aromatic ring nitrogen. |

| (d) | EtO₂C-N-CH₂ | 4H | Triplet (t) | 3.45 | Piperazine protons adjacent to the carbamate nitrogen, deshielded by the carbonyl group. |

| (e) | Ar-H (ortho to NH₂) | 2H | Doublet (d) | 6.52 | Aromatic protons ortho to the electron-donating amino group, appearing upfield. |

| (f) | Ar-H (meta to NH₂) | 2H | Doublet (d) | 6.75 | Aromatic protons meta to the amino group, slightly downfield compared to ortho protons. |

| (g) | -NH₂ | 2H | Broad Singlet (br s) | 4.80 | Labile amine protons; the signal is often broad and its chemical shift is concentration-dependent. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule, providing complementary information to the ¹H NMR. The chemical shift of each carbon is highly dependent on its local electronic environment.[4][5]

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Atom | Approx. δ (ppm) | Rationale |

| -O-CH₂-C H₃ | 14.5 | Typical chemical shift for a terminal aliphatic methyl carbon. |

| Ar-N-C H₂ | 49.5 | Piperazine carbons adjacent to the aniline nitrogen. |

| EtO₂C-N-C H₂ | 43.5 | Piperazine carbons adjacent to the carbamate nitrogen, influenced by the electron-withdrawing carbonyl. |

| -O-C H₂-CH₃ | 60.2 | Ethyl methylene carbon directly attached to the ester oxygen. |

| C H (Aromatic, meta to N) | 114.5 | Aromatic carbons ortho to the electron-donating amino group. |

| C H (Aromatic, ortho to N) | 118.0 | Aromatic carbons meta to the amino group. |

| C -N (Aromatic) | 140.0 | Aromatic carbon directly attached to the piperazine nitrogen. |

| C -NH₂ (Aromatic) | 145.8 | Aromatic carbon bearing the amino group, significantly influenced by the nitrogen lone pair. |

| -N-C =O | 154.5 | Carbonyl carbon of the carbamate group, appearing significantly downfield. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

Diagram: IR Analysis Workflow

Caption: Standard workflow for IR spectroscopic analysis.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A pair of sharp to medium bands confirms the presence of the primary aromatic amine. |

| 3050-3010 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of the phenyl ring. |

| 2980-2850 | C-H Stretch (sp³) | Aliphatic C-H | Corresponds to the C-H bonds of the piperazine and ethyl groups. |

| ~1700 | C=O Stretch | Carbamate Ester | A very strong, sharp absorption is a definitive marker for the carbonyl group. |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the primary amine. |

| 1600 & 1510 | C=C Stretch | Aromatic Ring | Two distinct bands are characteristic of the benzene ring. |

| 1230 & 1050 | C-O Stretch | Ester C-O | Strong absorptions corresponding to the C-O single bonds of the ester group. |

| 1350-1250 | C-N Stretch | Aryl-Amine & Aliphatic Amine | Confirms the presence of both types of C-N bonds in the molecule. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: MS Analysis

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a trace amount of formic acid to promote protonation.

-

Analysis: The solution is infused into the ESI source of the mass spectrometer. Data is acquired in positive ion mode.

Molecular Weight Calculation:

-

Formula: C₁₃H₁₉N₃O₂

-

Monoisotopic Mass: 249.1477 g/mol

-

Expected [M+H]⁺ Peak: m/z 250.1550

Interpretation of Fragmentation

The fragmentation pattern provides a molecular fingerprint that helps confirm the proposed structure. Key bond cleavages can be predicted based on chemical stability.

Diagram: Key Fragmentation Pathways in ESI-MS

Caption: Predicted major fragmentation pathways for this compound.

-

m/z 222: Loss of ethene from the ethyl group via a McLafferty-type rearrangement.

-

m/z 177: Loss of the entire ethoxycarbonyl group, leaving the 4-(4-aminophenyl)piperazine cation.

-

m/z 120: Fragmentation yielding the aminophenyl-immonium ion, a common fragment for N-aryl piperazines.

Conclusion: A Self-Validating Spectroscopic Profile

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a rigorous and self-validating confirmation of the structure of this compound. Each technique offers a unique and complementary piece of the structural puzzle: NMR defines the C-H framework, IR identifies the functional groups, and MS confirms the molecular weight and substructural components. This comprehensive spectral dataset serves as an authoritative reference for scientists engaged in the synthesis and application of this important pharmaceutical intermediate, ensuring the integrity and quality of their research.

References

- The Royal Society of Chemistry. Supporting Information.

- PubChem. Ethyl 4-aminopiperidine-4-carboxylate. National Center for Biotechnology Information.

- ChemicalBook. This compound CAS 16154-70-4.

- CymitQuimica. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. An authoritative database for predicting ¹³C NMR chemical shifts.

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. An authoritative database for predicting ¹H NMR chemical shifts.

- J&K Scientific LLC. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. Discusses applications of the compound scaffold in research.

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[1][2] Poor aqueous solubility can lead to low absorption, variable pharmacological response, and significant challenges during formulation development.[1][2] This guide provides a comprehensive framework for determining the solubility profile of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, a key intermediate in medicinal chemistry.[3] We will delve into the theoretical principles governing solubility, present a detailed, field-proven experimental protocol for thermodynamic solubility determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's physicochemical properties.

Introduction: The Central Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, is a fundamental physicochemical property in drug discovery and development.[4] For orally administered drugs, adequate aqueous solubility is often a prerequisite for absorption from the gastrointestinal tract.[2] A compound with poor solubility may exhibit incomplete and erratic absorption, leading to suboptimal therapeutic outcomes and increased inter-patient variability.[1]

Therefore, a thorough characterization of a compound's solubility profile across a range of relevant solvents and pH conditions is not merely a data collection exercise; it is a cornerstone of a successful drug development program.[5] The International Council for Harmonisation (ICH) guidelines emphasize the need for a comprehensive control strategy for drug substances, which includes the characterization of physicochemical properties like solubility.[6][7][8][9] This guide will provide the necessary tools to perform such a characterization for this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is dictated by its structural and electronic properties, and how these interact with the solvent.[10][11] The principle of "like dissolves like" is a useful heuristic: polar solvents tend to dissolve polar solutes, while non-polar solvents dissolve non-polar solutes.[12] This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the cohesive forces within the solute's crystal lattice and the solvent itself.[4]

Key properties influencing the solubility of this compound include:

-

Polarity: The presence of an aminophenyl group, a piperazine ring, and a carboxylate ester gives the molecule a moderate to high polarity.[13] The ester and piperazine nitrogens can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. This suggests a preference for polar solvents.

-

pH-Dependent Ionization: The primary aromatic amine and the secondary amine within the piperazine ring are basic and can be protonated at acidic pH. The solubility of the resulting salt form is typically much higher in aqueous media than the free base. Therefore, the pH of the solvent will have a profound impact on the aqueous solubility of this compound.[1]

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome by the solvation energy for dissolution to occur.[14] Different polymorphic forms of the same compound can exhibit different crystal lattice energies and, consequently, different solubilities.

Experimental Determination of Thermodynamic Solubility

While kinetic solubility assays are useful for high-throughput screening in early discovery, thermodynamic (or equilibrium) solubility provides the true measure of a compound's solubility at saturation.[15][16] This value is crucial for formulation development and regulatory submissions.[2][15] The most reliable and widely accepted method for determining thermodynamic solubility is the Saturation Shake-Flask Method .[14][17][18]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a known volume of solvent in a sealed container.[17] The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[15] At this point, the solution is saturated. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant or filtrate is determined analytically.[16]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Acetonitrile, DMSO)

-

Calibrated analytical balance

-

Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

-

Thermomixer or temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC or LC-MS system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Samples:

-

Accurately weigh approximately 2-5 mg of this compound into a glass vial. The amount should be in excess of its expected solubility.[17]

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.[15]

-

Securely cap the vial.

-

Prepare each solvent condition in triplicate to ensure reproducibility.[14]

-

-

Equilibration:

-

Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[18]

-

Agitate the samples at a consistent speed (e.g., 700 rpm) for 24 to 48 hours.[15][16] A 24-hour period is often sufficient, but longer times may be needed to ensure equilibrium is reached.[16]

-

After the incubation period, visually inspect each vial to confirm that an excess of solid material remains, indicating that saturation has been achieved.

-

-

Separation of Solid and Liquid Phases:

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any fine particulates that could interfere with the analysis.

-

-

Analysis and Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO) and create a series of calibration standards through serial dilution.

-

Analyze the filtered sample and calibration standards using a validated HPLC-UV or LC-MS method. HPLC-UV is often sufficient and provides robust quantification.[2]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the compound in the filtered sample by interpolating its response from the calibration curve. If the sample concentration is above the highest calibration standard, dilute the sample with the solvent and re-analyze.

-

Calculate the final solubility, accounting for any dilution factors, and report the mean and standard deviation of the triplicate measurements.

-

Expected Solubility Profile: Data and Interpretation

While specific experimental data for this compound is not widely published, we can predict a general solubility profile based on its structure and the principles discussed. The following table presents an illustrative summary of expected solubility outcomes.

| Solvent System | Solvent Type | Dielectric Constant (Approx.) | Expected Solubility | Rationale / Key Interactions |

| 0.1 M Hydrochloric Acid | Aqueous (Acidic) | ~80 | High | Protonation of the amine groups leads to the formation of a highly soluble salt. |

| pH 7.4 Phosphate Buffer | Aqueous (Neutral) | ~78 | Moderate | The compound exists primarily as the free base. Solubility is driven by hydrogen bonding with water. |

| Deionized Water | Aqueous (Neutral) | 80.1 | Moderate | Similar to buffered solution, but pH is not controlled and may be influenced by dissolved CO2. |

| Ethanol | Polar Protic | 24.5 | High | Acts as both a hydrogen bond donor and acceptor, effectively solvating the polar functional groups. |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate to High | A polar solvent capable of dipole-dipole interactions, but lacks hydrogen bond donating ability. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High | A strong hydrogen bond acceptor and highly polar solvent, often capable of dissolving many poorly soluble compounds.[17] |

| Hexane | Non-polar | 1.9 | Very Low / Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the solute's crystal lattice energy.[12] |

Note: This table is for illustrative purposes. Actual values must be determined experimentally.

Conclusion and Best Practices

This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. The shake-flask method, when executed correctly, provides reliable thermodynamic solubility data that is essential for informed decision-making in drug development.

Key recommendations for ensuring data integrity:

-

Purity of Compound: Always use a well-characterized, pure sample of the API. Impurities can significantly affect solubility measurements.

-

Equilibrium Confirmation: For novel compounds, it may be necessary to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that a true equilibrium has been reached.

-

pH Measurement: For aqueous solutions, it is crucial to measure the pH of the saturated solution at the end of the experiment, as the compound itself can alter the final pH.[17][18]

-

Solid-State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by XRPD) to check for any changes in the crystal form (polymorphism) during the experiment.

By following the principles and protocols detailed in this guide, researchers can generate a high-quality, reliable solubility profile for this compound, paving the way for successful formulation and further development.

References

-

Pharmlabs. Factors Influencing the Solubility of Drugs. Available from: [Link]

-

Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. Available from: [Link]

-

protocols.io. (2022). In-vitro Thermodynamic Solubility. Available from: [Link]

-

United States Pharmacopeia. (2013). USP <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Available from: [Link]

-

United States Pharmacopeia. (2016). USP <1236> Solubility Measurements. Available from: [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

-

Chemistry Simplified. (2023). How Does Solvent Polarity Impact Compound Solubility? YouTube. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

European Medicines Agency. (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available from: [Link]

-

Raval, A. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Available from: [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available from: [Link]

-

Zhou, L., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies. Available from: [Link]

-

United States Pharmacopeia. 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]

-

ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]

-

Food and Drug Administration. (1999). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]

-

European Medicines Agency. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]

-

International Council for Harmonisation. (1999). ICH HARMONISED TRIPARTITE GUIDELINE SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR BIOTECHNOLOGICAL/BIOLOGICAL PRODUCTS Q6B. Available from: [Link]

-

Solubility of Things. Ethyl piperazine-1-carboxylate. Available from: [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. evotec.com [evotec.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 12. m.youtube.com [m.youtube.com]

- 13. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. enamine.net [enamine.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. uspnf.com [uspnf.com]

A Technical Guide to the Biological Activities of Arylpiperazine Derivatives

Abstract

The arylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system (CNS).[1] This technical guide provides an in-depth exploration of the diverse biological activities of arylpiperazine derivatives, with a primary focus on their antipsychotic, antidepressant, anxiolytic, and emerging anticancer properties. We will dissect the structure-activity relationships (SAR), molecular mechanisms of action, and the key experimental protocols used to characterize these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

Introduction: The Versatility of the Arylpiperazine Scaffold

Arylpiperazine derivatives are characterized by a piperazine ring linked to an aryl group at one nitrogen atom and typically a flexible aliphatic chain at the other, which connects to a terminal pharmacophore.[2] This modular structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to achieve desired potency, selectivity, and pharmacokinetic properties for a wide range of biological targets.[1][2]

The remarkable therapeutic diversity of this class stems from its ability to interact with various G protein-coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D) receptors, which are pivotal in regulating mood, cognition, and behavior.[1][3][4] Consequently, arylpiperazines are the foundation for many drugs treating neurological and psychiatric disorders.[2][4] This guide will delve into the key therapeutic areas where these derivatives have made a significant impact.

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways

Arylpiperazine derivatives, such as the atypical antipsychotic aripiprazole, have revolutionized the treatment of schizophrenia.[3][5] Their efficacy lies in a multi-receptor engagement strategy, primarily targeting dopamine D2 and serotonin 5-HT2A receptors.[3][6]

Mechanism of Action

The antipsychotic effect of many arylpiperazine derivatives is attributed to their action as:

-

Dopamine D2 Receptor Partial Agonists/Antagonists: Unlike typical antipsychotics that are pure D2 antagonists and can lead to significant extrapyramidal side effects, many arylpiperazine-based drugs like aripiprazole exhibit partial agonism.[7] This allows them to act as functional antagonists in hyperdopaminergic states (e.g., in the mesolimbic pathway, alleviating positive symptoms) and as agonists in hypodopaminergic states (e.g., in the mesocortical pathway, potentially improving negative and cognitive symptoms).

-

Serotonin 5-HT2A Receptor Antagonists: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics.[3][8] This action is believed to mitigate the extrapyramidal side effects associated with D2 receptor blockade and may contribute to efficacy against negative symptoms of schizophrenia.[8][9]

-

Serotonin 5-HT1A Receptor Partial Agonists: Many arylpiperazine antipsychotics also show partial agonism at 5-HT1A receptors, which is thought to contribute to their anxiolytic and antidepressant properties, as well as further reducing the risk of extrapyramidal symptoms.[7][10]

Signaling Pathway

The therapeutic effects of arylpiperazine antipsychotics are a result of their modulation of complex intracellular signaling cascades downstream of D2, 5-HT2A, and 5-HT1A receptors.

Caption: Arylpiperazine antipsychotic signaling pathway.

Experimental Workflow for Antipsychotic Activity

The initial screening of novel arylpiperazine derivatives involves determining their binding affinity for key receptors. This is crucial for establishing the compound's pharmacological profile.

Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A, 5-HT1A). Culture the cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation in an assay buffer.

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test arylpiperazine derivative.

-

Separation and Detection: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Promising candidates from in vitro assays are then evaluated in animal models that predict antipsychotic efficacy.

Protocol: Conditioned Avoidance Response (CAR) Test

-

Apparatus: Use a shuttle box with two compartments separated by a gate. The floor is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the foot shock.

-

Training: Train rodents (rats or mice) to associate the CS with the US. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.

-

Testing: Administer the test arylpiperazine derivative or a vehicle control to the trained animals. Place the animal in the shuttle box and present the CS.

-

Measurement: Record the number of successful avoidances (moving to the other compartment during the CS) and escapes (moving after the onset of the US). Clinically effective antipsychotics selectively block the conditioned avoidance response without impairing the escape response, indicating a specific effect on psychosis-like behavior rather than general motor deficits.[11]

Antidepressant and Anxiolytic Activities: Targeting the Serotonergic System

Arylpiperazine derivatives, such as buspirone and vilazodone, are important therapeutic options for depression and anxiety disorders.[3][12] Their mechanism of action is primarily centered on the modulation of serotonin receptors, particularly 5-HT1A.[10][13]

Mechanism of Action

-

5-HT1A Receptor Partial Agonism: This is a key mechanism for the anxiolytic and antidepressant effects of many arylpiperazines.[3][10] Partial agonism at presynaptic 5-HT1A autoreceptors reduces serotonin synthesis and release, while action at postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex is thought to mediate the therapeutic effects.

-

Serotonin Transporter (SERT) Inhibition: Some newer arylpiperazine derivatives also inhibit the reuptake of serotonin, combining 5-HT1A partial agonism with SERT inhibition in a single molecule. This dual action is hypothesized to lead to a faster onset of antidepressant effects and potentially better efficacy.

-

5-HT2A/2C Receptor Antagonism: Antagonism at these receptors can also contribute to the antidepressant and anxiolytic profile, potentially by enhancing downstream dopamine and norepinephrine release in the prefrontal cortex.[8][12]

Experimental Workflow for Antidepressant-like Activity

For derivatives designed to have dual action, it's essential to quantify their ability to inhibit serotonin reuptake.

Protocol: Synaptosomal [3H]-5-HT Uptake Assay

-

Preparation of Synaptosomes: Isolate synaptosomes (nerve terminals) from specific brain regions (e.g., cortex or striatum) of rodents. This is done through differential centrifugation of brain homogenates.

-

Uptake Inhibition: Incubate the synaptosomal preparation with the test arylpiperazine derivative at various concentrations.

-

Initiation of Uptake: Add [3H]-5-HT to the mixture to initiate uptake.

-

Termination and Measurement: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer. Measure the radioactivity in the synaptosomes using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of serotonin uptake.

The forced swim test (FST) and tail suspension test (TST) are widely used behavioral despair models to screen for potential antidepressant activity.[12][14][15][16]

Protocol: Forced Swim Test (FST)

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse or rat cannot touch the bottom or escape.

-

Procedure: Place the animal in the cylinder for a 6-minute session. The first 2 minutes are considered a habituation period.

-

Measurement: During the final 4 minutes of the test, record the duration of immobility, which is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

Interpretation: A significant reduction in immobility time after administration of the test compound compared to a vehicle control is indicative of an antidepressant-like effect.[14]

Anticancer Activity: An Emerging Frontier

Recently, arylpiperazine derivatives have garnered significant attention for their potential as anticancer agents.[2][17][18] They have been shown to exhibit cytotoxic effects against various cancer cell lines and can interact with multiple molecular targets implicated in cancer pathogenesis.[2][17][18][19]

Proposed Mechanisms of Action

The anticancer activity of arylpiperazines is multifaceted and can involve:

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.

-

Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells at specific phases of the cell cycle, such as the G2/M phase.[2]

-

Inhibition of Signaling Pathways: Arylpiperazines can interfere with critical cancer-related signaling pathways.

-

Antagonism of Adrenergic Receptors: For example, naftopidil, an α1-adrenergic receptor antagonist, has demonstrated antiproliferative effects in prostate and bladder cancer cell lines.[2][17]

Experimental Workflow for Anticancer Activity

The initial step in evaluating the anticancer potential of an arylpiperazine derivative is to determine its ability to inhibit the growth of cancer cells.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test arylpiperazine derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of arylpiperazine derivatives is highly dependent on the nature of the substituents on the aryl ring, the length of the alkyl linker, and the terminal moiety.[20]

| Structural Moiety | Modification | Impact on Biological Activity |

| Aryl Ring | Substitution pattern (ortho, meta, para) and nature of substituents (e.g., methoxy, chloro) | Significantly influences affinity and selectivity for 5-HT and dopamine receptor subtypes.[20] |

| Alkyl Linker | Length of the carbon chain (n=1-5) | Critical for optimal interaction with the receptor binding pocket; influences affinity and selectivity between receptor subtypes like 5-HT1A and α1-adrenergic receptors.[20] |

| Terminal Moiety | Varies from simple amides to complex heterocyclic systems | A key determinant of the compound's overall pharmacological profile (e.g., agonist, antagonist, or partial agonist activity) and its interaction with secondary binding pockets. |

Conclusion

The arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, yielding a plethora of drugs with diverse and potent biological activities. Their ability to be chemically tailored to interact with specific constellations of CNS receptors has made them invaluable in the treatment of complex psychiatric disorders. Furthermore, the emerging evidence of their anticancer properties opens up exciting new avenues for therapeutic development. A thorough understanding of their structure-activity relationships, coupled with robust in vitro and in vivo screening protocols, will continue to drive the discovery of novel arylpiperazine derivatives with improved efficacy and safety profiles for a wide range of human diseases.

References

-

Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(1), 2. [Link]

-

Leone, S., Ippolito, M., Ciambrone, M., Piras, G., Nencini, C., & Butini, S. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

-

Kędzierska, E., Fidecka, S., Dudka, J., Leśniak, A., Tatarczak-Michalewska, M., & Siwek, A. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 533–542. [Link]

-

Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(1), 2. [Link]

-

Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

-

Kumar, R., Kumar, P., & Singh, R. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(25), 4381–4403. [Link]

-

Ni, Y.-N., Du, X.-L., Wang, T., Chen, Y.-Y., Xu, X.-Q., Zhao, S., Li, J.-Q., & Wang, G. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. Drug Research, 72(03), 183–193. [Link]

-

Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2007). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Topics in Medicinal Chemistry, 7(2), 161–178. [Link]

-